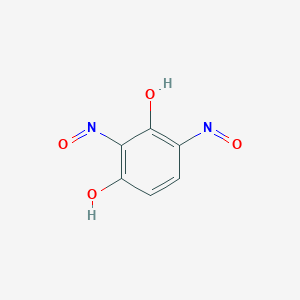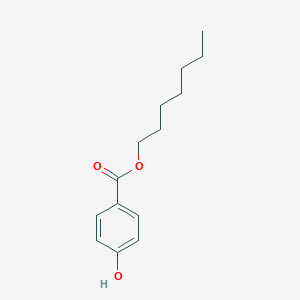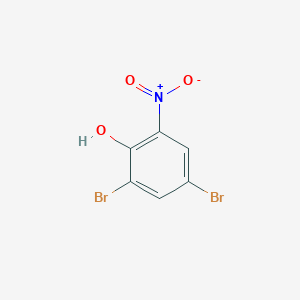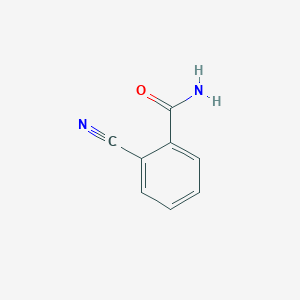
Methyl 3,3,3-trifluoropropionate
Vue d'ensemble
Description
Methyl 3,3,3-trifluoropropionate is an organic compound with the molecular formula C4H5F3O2. It is a colorless to almost colorless liquid with a boiling point of 95-96°C and a density of 1.241 g/cm³ . This compound is known for its high reactivity due to the presence of three fluorine atoms, making it a valuable reagent in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoropropionate can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the oxidation of 3,3,3-trifluoropropionaldehyde dimethoxyethane using hydrogen peroxide and a catalyst like vanadium pentoxide at elevated temperatures .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified through distillation to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoropropionic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like vanadium pentoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Trifluoropropionic acid.
Reduction: Trifluoropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoropropionate is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of methyl 3,3,3-trifluoropropionate largely depends on its reactivity and the nature of the reactions it undergoes. The presence of fluorine atoms enhances its electrophilicity, making it a good candidate for nucleophilic substitution reactions. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
- Methyl 3,3,3-trifluoroacetate
- Methyl 2,2,2-trifluoroacetate
- Ethyl 3,3,3-trifluoropropionate
Comparison: Methyl 3,3,3-trifluoropropionate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to methyl 3,3,3-trifluoroacetate, it has a longer carbon chain, which can influence its boiling point and solubility. Its reactivity is also different due to the position of the fluorine atoms, making it suitable for different types of chemical reactions .
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBATZKLCISOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382062 | |
| Record name | Methyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18830-44-9 | |
| Record name | Methyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3,3,3-trifluoropropionate enhance the performance of lithium-ion batteries?
A1: this compound (MTFP) has shown promising results as a diluent in non-flammable electrolyte solutions for lithium-ion batteries, particularly for high-voltage applications. [, , ]
- Improved Safety: MTFP's non-flammable nature significantly enhances the safety profile of the electrolyte, reducing the risk of fire hazards associated with conventional flammable electrolytes. []
- High-Voltage Stability: Research suggests that MTFP, when combined with specific electrolyte salts and binders, can form a stable passivation layer on the surface of high-voltage positive electrode materials like LiNi0.5Mn1.5O4 and LiCoO2. This protective layer suppresses unwanted side reactions between the electrolyte and the electrode at high voltages, leading to improved cycling performance and stability. [, ]
- Low-Temperature Performance: MTFP-based electrolytes have demonstrated better performance at low temperatures compared to conventional electrolytes. []
Q2: What are the structural characteristics of this compound and how do they influence its reactivity?
A2: this compound (MW: 156.09 g/mol) is an ester with the molecular formula C4H5F3O2. The presence of the trifluoromethyl (CF3) group significantly influences its chemical behavior: []
- Migratory Aptitude in Rearrangements: Studies on dialkoxycarbenes revealed that the CF3CH2 group exhibits a greater migratory aptitude compared to methyl (CH3) or ethyl (CH3CH2) groups in 1,2-alkyl shift reactions. This enhanced migratory ability is attributed to the stabilization of negative charge development in the transition state due to the electron-withdrawing nature of the fluorine atoms in the CF3 group. []
Q3: Are there any concerns regarding the compatibility and stability of this compound in battery applications?
A3: While MTFP shows promise, research has identified potential compatibility issues: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














